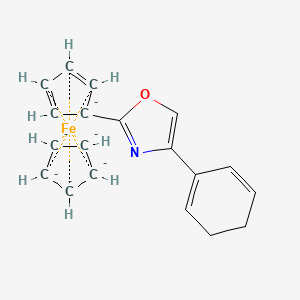
4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is a complex organometallic compound that features a unique combination of cyclohexadiene, cyclopentadiene, oxazole, and iron
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron typically involves the following steps:
Formation of Cyclohexa-1,5-dien-1-yl and Cyclopenta-2,4-dien-1-yl Units: These units can be synthesized through Diels-Alder reactions, which involve the cycloaddition of dienes and dienophiles under controlled temperature conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Complexation with Iron: The final step involves the coordination of the synthesized ligands with iron, typically using iron salts and appropriate reducing agents under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron involves the coordination of the iron center with the ligands, facilitating various chemical transformations. The iron center acts as a catalytic site, enabling electron transfer and bond formation/breaking processes . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,4-diene: A related compound with similar structural features but different reactivity and applications.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Another similar compound used in Diels-Alder reactions and studied for its dynamic processes.
Uniqueness
4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is unique due to its combination of cyclohexadiene, cyclopentadiene, oxazole, and iron, which imparts distinct reactivity and catalytic properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C19H17FeNO-6 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
4-cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron |
InChI |
InChI=1S/C14H12NO.C5H5.Fe/c1-2-6-11(7-3-1)13-10-16-14(15-13)12-8-4-5-9-12;1-2-4-5-3-1;/h2,4-10H,1,3H2;1-5H;/q-1;-5; |
InChI Key |
YCHJAASOCIRISY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C=C1)C2=COC(=N2)[C-]3C=CC=C3.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















